

Spectroscopic data of Methoxycarbonylferrocene (NMR, IR, UV-Vis)

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| Compound of Interest | | |
|----------------------|--------------------------|-----------|
| Compound Name: | Methoxycarbonylferrocene | |
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An in-depth analysis of the spectroscopic properties of **Methoxycarbonylferrocene** is crucial for its identification, characterization, and application in various scientific fields, including materials science and drug development. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of **Methoxycarbonylferrocene**, along with detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of **Methoxycarbonylferrocene** by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **Methoxycarbonylferrocene** typically exhibits three main signals corresponding to the protons of the cyclopentadienyl (Cp) rings and the methyl group of the ester.

- Unsubstituted Cyclopentadienyl Ring (Cp): The five equivalent protons on the unsubstituted Cp ring typically appear as a sharp singlet.
- Substituted Cyclopentadienyl Ring (Cp'): The four protons on the substituted Cp' ring are chemically non-equivalent and usually appear as two multiplets or two apparent triplets.



• Methyl Protons (-OCH₃): The three protons of the methoxy group appear as a distinct singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

- Unsubstituted Cyclopentadienyl Ring (Cp): The five equivalent carbon atoms of the unsubstituted Cp ring show a single resonance.
- Substituted Cyclopentadienyl Ring (Cp'): The five carbon atoms of the substituted ring are non-equivalent. The carbon atom attached to the methoxycarbonyl group (ipso-carbon) is significantly deshielded and appears at a lower field. The other four carbons of this ring give rise to distinct signals.
- Carbonyl Carbon (-C=O): The carbonyl carbon of the ester group is highly deshielded and appears at the lowest field in the spectrum.
- Methyl Carbon (-OCH₃): The carbon atom of the methoxy group appears as a single resonance in the aliphatic region of the spectrum.

Table 1: NMR Spectroscopic Data for **Methoxycarbonylferrocene**



| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|----------------|-------------------------------|---------------------|----------------------|
| ¹ H | ~4.20 | S | 5H, Unsubstituted Cp |
| ~4.50 | m | 2H, Substituted Cp' | |
| ~4.80 | m | 2H, Substituted Cp' | _ |
| ~3.80 | S | 3H, -OCH₃ | _ |
| 13 C | ~69.0 | Unsubstituted Cp | _ |
| ~70.0 | C2/C5, Substituted Cp' | | |
| ~72.0 | C3/C4, Substituted Cp' | _ | |
| ~75.0 | C1 (ipso), Substituted Cp' | _ | |
| ~170.0 | -C=O | _ | |
| ~51.0 | -OCH₃ | - | |

Note: The exact chemical shifts may vary slightly depending on the solvent and the spectrometer frequency.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **Methoxycarbonylferrocene** based on their characteristic vibrational frequencies.

- C-H Stretching (Cp rings): Aromatic C-H stretching vibrations of the cyclopentadienyl rings are typically observed around 3100 cm⁻¹.
- C=O Stretching (Ester): A strong absorption band corresponding to the carbonyl stretching of the ester group is a key feature, usually appearing in the region of 1700-1720 cm⁻¹.



- C-O Stretching (Ester): The C-O stretching vibrations of the ester group are typically found in the 1300-1000 cm⁻¹ region.
- Fe-Cp Stretching: The vibration of the iron-cyclopentadienyl bond gives rise to a weak absorption band in the far-infrared region, typically around 480-500 cm⁻¹.

Table 2: IR Spectroscopic Data for Methoxycarbonylferrocene

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|----------------------------|
| ~3100 | Medium | C-H stretch (Cp) |
| ~2950 | Medium | C-H stretch (-OCH₃) |
| ~1710 | Strong | C=O stretch (Ester) |
| ~1450 | Medium | C=C stretch (Cp) |
| ~1280 | Strong | C-O stretch (Ester) |
| ~1100 | Strong | Asymmetric C-O-C stretch |
| ~1000 | Medium | Symmetric C-O-C stretch |
| ~820 | Strong | C-H out-of-plane bend (Cp) |
| ~490 | Weak | Fe-Cp stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the **Methoxycarbonylferrocene** molecule. The spectrum is characterized by two main absorption bands.

- d-d Transition: A lower energy, weaker absorption band in the visible region (around 440 nm)
 is attributed to the d-d electronic transitions of the iron center. This band is responsible for
 the characteristic orange color of ferrocene derivatives.
- Charge Transfer Bands: Higher energy, more intense absorption bands in the UV region (around 325 nm and 250 nm) are due to ligand-to-metal charge transfer (LMCT) transitions.



Table 3: UV-Vis Spectroscopic Data for Methoxycarbonylferrocene

| λmax (nm) | Molar Absorptivity (ε, M ⁻¹ cm ⁻¹) | Assignment |
|-----------|--|----------------|
| ~440 | ~100 | d-d transition |
| ~325 | ~5000 | LMCT |
| ~250 | ~6000 | LMCT |

Note: The exact λ max and ϵ values can be influenced by the solvent.

Experimental Protocols

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **Methoxycarbonylferrocene** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or Benzene-d₆) in a standard 5 mm NMR tube.
- Instrument: A ¹H NMR spectrum can be acquired on a 300 MHz or higher field NMR spectrometer. A ¹³C NMR spectrum is typically acquired on a spectrometer operating at 75 MHz or higher.
- Acquisition Parameters (¹H NMR):

• Number of scans: 8-16

Relaxation delay: 1-2 seconds

Pulse width: 30-45 degrees

Spectral width: -2 to 10 ppm

- Acquisition Parameters (¹³C NMR):
 - Number of scans: 1024 or more, depending on the sample concentration.

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Relaxation delay: 2-5 seconds

Pulse width: 30-45 degrees

Spectral width: -10 to 220 ppm

- Proton decoupling is typically applied to simplify the spectrum.
- Processing: The acquired free induction decay (FID) is Fourier transformed, phasecorrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- Sample Preparation (KBr Pellet):
 - Grind a small amount (1-2 mg) of Methoxycarbonylferrocene with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Press the powder into a thin, transparent pellet using a hydraulic press.
- Sample Preparation (Solution):
 - Dissolve a small amount of the compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., chloroform, dichloromethane).
 - Place a drop of the solution between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- Acquisition:
 - Record a background spectrum of the empty sample compartment (or the KBr pellet holder/salt plates with solvent).
 - Place the sample in the beam path and record the sample spectrum.
 - The spectrum is typically recorded in the range of 4000-400 cm⁻¹.



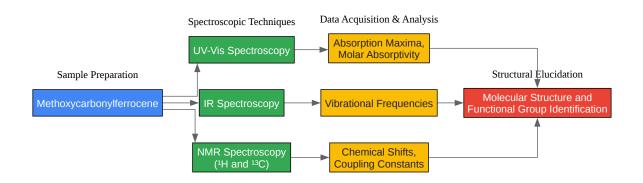
UV-Vis Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of Methoxycarbonylferrocene of a known concentration in a UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane).
 - Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbance readings in the optimal range of the spectrophotometer (typically 0.1-1.0).
- Instrument: A double-beam UV-Vis spectrophotometer is used for analysis.
- Acquisition:
 - Use a matched pair of quartz cuvettes (typically 1 cm path length).
 - Fill one cuvette with the pure solvent to be used as a reference (blank).
 - Fill the other cuvette with the sample solution.
 - Scan the absorbance of the sample from a high wavelength (e.g., 800 nm) to a low wavelength (e.g., 200 nm).
- Analysis: The wavelength of maximum absorbance (λmax) and the corresponding
 absorbance value are determined from the spectrum. The molar absorptivity (ε) can be
 calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar
 concentration, and I is the path length of the cuvette.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **Methoxycarbonylferrocene**.





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Caption: Workflow for the spectroscopic characterization of **Methoxycarbonylferrocene**.

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